molecular formula C5H12ClNO3 B15327964 Methyl 2-(methoxyamino)propanoate hydrochloride

Methyl 2-(methoxyamino)propanoate hydrochloride

Cat. No.: B15327964
M. Wt: 169.61 g/mol
InChI Key: LUTIQWZRTYHZMF-UHFFFAOYSA-N
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Description

Methyl 2-(methoxyamino)propanoate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyamino group attached to a propanoate backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methoxyamino)propanoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-bromo-2-methylpropanoate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxyamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The methoxyamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major products are the corresponding carboxylic acid and methanol.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

Methyl 2-(methoxyamino)propanoate hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(methoxyamino)propanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The methoxyamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)propanoate hydrochloride: Similar in structure but with a methylamino group instead of a methoxyamino group.

    Ethyl 2-(methoxyamino)propanoate hydrochloride: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(methoxyamino)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and binding properties. The presence of the methoxyamino group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl 2-(methoxyamino)propanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-4(6-9-3)5(7)8-2;/h4,6H,1-3H3;1H

InChI Key

LUTIQWZRTYHZMF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NOC.Cl

Origin of Product

United States

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